1-(3-Chloro-4-fluorophenyl)-3-(furan-2-ylmethyl)urea
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-(furan-2-ylmethyl)urea is a synthetic organic compound characterized by the presence of a chlorinated and fluorinated phenyl ring, a furan ring, and a urea moiety
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(furan-2-ylmethyl)urea typically involves the reaction of 3-chloro-4-fluoroaniline with furan-2-carboxaldehyde, followed by the formation of the urea linkage. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-3-(furan-2-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide. These reactions can lead to the formation of substituted derivatives with varying properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of novel materials and catalysts.
Biology: In biological research, the compound has been investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Preliminary studies suggest that the compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.
Industry: The compound’s unique chemical structure makes it suitable for use in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-(3-Chloro-4-fluorophenyl)-3-(furan-2-ylmethyl)urea exerts its effects is primarily through interactions with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. The pathways involved can include inhibition of enzymatic activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
When compared to other similar compounds, 1-(3-Chloro-4-fluorophenyl)-3-(furan-2-ylmethyl)urea stands out due to its unique combination of a halogenated phenyl ring and a furan ring. Similar compounds include:
1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-ylmethyl)urea: This compound features a thiophene ring instead of a furan ring, which can lead to different chemical and biological properties.
1-(3-Chloro-4-fluorophenyl)-3-(pyridin-2-ylmethyl)urea:
1-(3-Chloro-4-fluorophenyl)-3-(benzyl)urea: The benzyl group in this compound provides a different steric and electronic environment, influencing its behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(furan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O2/c13-10-6-8(3-4-11(10)14)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYMHUREOHXXQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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